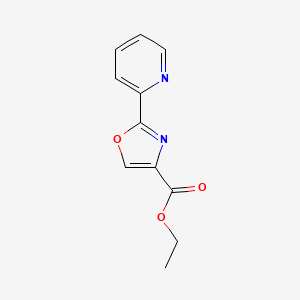

Ethyl 2-(pyridin-2-yl)-1,3-oxazole-4-carboxylate

Description

Ethyl 2-(pyridin-2-yl)-1,3-oxazole-4-carboxylate (CAS: 460081-26-9) is a heterocyclic compound featuring a 1,3-oxazole core substituted at the 2-position with a pyridin-2-yl group and at the 4-position with an ethyl ester. Its molecular formula is C₁₁H₁₀N₂O₃, with a molecular weight of 218.21 g/mol and a calculated LogP of 1.91, indicating moderate lipophilicity .

Properties

CAS No. |

460081-26-9 |

|---|---|

Molecular Formula |

C11H10N2O3 |

Molecular Weight |

218.21 g/mol |

IUPAC Name |

ethyl 2-pyridin-2-yl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C11H10N2O3/c1-2-15-11(14)9-7-16-10(13-9)8-5-3-4-6-12-8/h3-7H,2H2,1H3 |

InChI Key |

KOBHHWLJPMGBSV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a classical method for oxazole synthesis involving the reaction of Tosylmethyl isocyanide (TosMIC) with aldehydes or ketones to form oxazoles. For Ethyl 2-(pyridin-2-yl)-1,3-oxazole-4-carboxylate, the pyridin-2-yl group can be introduced via an appropriate aldehyde or precursor, which then reacts with TosMIC under basic conditions to form the oxazole ring.

- Reaction Conditions: Typically involves mild bases, such as potassium carbonate, in polar aprotic solvents.

- Advantages: High regioselectivity and good yields.

- Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure purity and completion.

This method is widely used for oxazole derivatives bearing aromatic substituents, including pyridine rings, due to its operational simplicity and efficiency.

DPPA-Mediated One-Pot Synthesis

A more recent and efficient method involves the use of diphenylphosphoryl azide (DPPA) to mediate a one-pot cascade reaction involving 2-aminonicotinic acids and ethyl isocyanoacetate.

- Mechanism: The reaction forms C-C, C-O, and C-N bonds in a single operation, constructing the oxazole ring with the pyridine substituent.

- Reaction Conditions: Metal-free, mild conditions, typically at room temperature or slightly elevated temperatures.

- Yields: Excellent, up to 94%.

- Scalability: The method has been demonstrated on a gram scale.

- Advantages: Clean reaction profiles, no need for metal catalysts, and operational simplicity.

This protocol is particularly useful for medicinal chemistry applications due to its mildness and high efficiency.

Direct Synthesis from Carboxylic Acids Using Triflylpyridinium Reagents

An innovative method involves the activation of carboxylic acids in situ by triflylpyridinium reagents to form acylpyridinium salts, which then react with ethyl isocyanoacetate to form 4,5-disubstituted oxazoles.

- Reaction Steps:

- Activation of carboxylic acid to form acylpyridinium intermediate.

- Nucleophilic attack by deprotonated ethyl isocyanoacetate.

- Cyclization to form the oxazole ring.

- Reaction Conditions: Mild, often at room temperature or slightly elevated temperatures.

- Functional Group Tolerance: Broad, including hindered and sensitive groups.

- Recovery: The base DMAP used can be recovered and reused.

- Yields: Good to excellent yields reported.

This method allows for late-stage functionalization of complex molecules and has been applied to pharmaceutical compounds, demonstrating its practical utility.

Cyclodehydration of Amidoximes and Carboxylic Acids

Another synthetic route involves the preparation of amidoximes from nitriles followed by acylation with carboxylic acids and subsequent cyclodehydration to form oxazoles.

- Step 1: Amidoxime formation by reacting nitriles with hydroxylamine hydrochloride in ethanol with triethylamine as base.

- Step 2: Acylation of amidoximes with carboxylic acids using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole).

- Step 3: Cyclodehydration promoted by triethylamine at elevated temperatures (~100 °C).

- Reaction Scale: Suitable for parallel and combinatorial synthesis.

- Yields: Moderate to good, with typical yields around 60-70%.

This method is advantageous for synthesizing diverse oxazole derivatives in a parallel fashion, facilitating medicinal chemistry libraries.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Typical Yields (%) | Notes |

|---|---|---|---|---|

| Van Leusen Oxazole Synthesis | TosMIC, aldehyde/ketone, base (K2CO3), polar solvent | Regioselective, simple | 70-85 | Classical method, widely used |

| DPPA-Mediated One-Pot Synthesis | 2-Aminonicotinic acid, ethyl isocyanoacetate, DPPA | Metal-free, mild, scalable | Up to 94 | High yield, clean reaction profile |

| Triflylpyridinium Reagent Activation | Carboxylic acid, triflylpyridinium salt, DMAP, isocyanoacetate | Broad substrate scope, functional group tolerant | 75-90 | Allows late-stage functionalization |

| Amidoxime Acylation & Cyclodehydration | Nitrile, NH2OH·HCl, carboxylic acid, EDC, HOAt, TEA | Parallel synthesis, combinatorial ready | 60-70 | Useful for library synthesis |

Summary and Recommendations

The synthesis of this compound can be achieved via multiple synthetic routes, each with distinct advantages:

- For classical and straightforward synthesis, the Van Leusen method remains reliable.

- For high yields and mild conditions, the DPPA-mediated one-pot synthesis is superior.

- For functional group tolerance and late-stage modifications, the triflylpyridinium reagent method is recommended.

- For combinatorial and parallel synthesis, the amidoxime acylation and cyclodehydration approach is suitable.

Selection of the method depends on the available starting materials, scale, and desired functional group compatibility.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(pyridin-2-yl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions:

Oxidation: m-CPBA in dichloromethane (DCM) at low temperatures.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Ethyl 2-(pyridin-2-yl)-1,3-oxazole-4-carboxylate has several scientific research applications:

Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(pyridin-2-yl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Structural and Electronic Differences

- Pyridin-2-yl vs. This enhances solubility (e.g., Ethyl 2-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate) but may lower membrane permeability .

- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group (CF₃) increases electron deficiency in the oxazole ring, improving metabolic stability and resistance to oxidation . The amino group (NH₂) donates electrons, increasing nucleophilicity and enabling reactions like acylation or alkylation .

Reactive Substituents :

The chloromethyl group (CH₂Cl) offers a site for nucleophilic substitution, facilitating further functionalization (e.g., coupling with amines or thiols) .

Physicochemical and Pharmacokinetic Properties

Polar Surface Area (PSA) :

LogP Trends :

- Pyridin-2-yl (LogP 1.91) < Hydroxyphenyl (~1.5) < Trifluoromethyl (~2.3) < Chloromethyl (~2.5). Higher LogP values correlate with increased membrane permeability but reduced aqueous solubility.

Biological Activity

Ethyl 2-(pyridin-2-yl)-1,3-oxazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₁₀N₂O₃ and a molecular weight of approximately 218.21 g/mol. Its structure features an oxazole ring and a pyridine moiety, which contribute to its unique reactivity and biological properties. The ethyl ester group enhances solubility and bioavailability, making it a suitable candidate for drug development.

This compound exhibits biological activity primarily through the following mechanisms:

- Phosphodiesterase Inhibition : The compound has been investigated for its potential as a phosphodiesterase inhibitor, which is relevant in treating cardiovascular diseases and certain cancers. The oxazole ring facilitates interactions with specific enzymes and receptors through hydrogen bonding and π-π interactions.

- Antiproliferative Activity : Studies indicate that derivatives of pyridine compounds often show significant antiproliferative effects against various cancer cell lines. This compound may exhibit similar properties, with ongoing research focusing on its efficacy against tumor cells .

Anticancer Activity

Table 1 summarizes the antiproliferative effects of this compound against different cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 5.6 | Moderate inhibition |

| A549 | 7.2 | Moderate inhibition |

| MDA-MB-231 | 6.8 | Moderate inhibition |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound possesses moderate to strong antiproliferative activity against these cell lines .

Mechanistic Studies

Research has demonstrated that the presence of functional groups such as hydroxyl (-OH) significantly enhances the biological activity of pyridine derivatives. For instance, compounds with multiple -OH groups exhibited lower IC50 values in various assays, indicating improved efficacy in inhibiting cell growth .

Case Studies

Case Study 1: Phosphodiesterase Inhibition

A study focused on the inhibition of phosphodiesterase enzymes revealed that this compound effectively reduced enzyme activity in vitro. The compound's ability to modulate cyclic nucleotide levels suggests potential applications in treating cardiovascular conditions.

Case Study 2: Antitumor Activity

In vivo studies have shown that derivatives of this compound can inhibit tumor growth in animal models. The mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways related to cell survival and proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.